Product packaging for H-N-Me-D-Glu(OtBu)-OMe.HCl(Cat. No.:)

H-N-Me-D-Glu(OtBu)-OMe.HCl

Cat. No.: B13147298
M. Wt: 267.75 g/mol
InChI Key: DTMFJMOKPLKUEY-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Unnatural and D-Amino Acids as Chiral Building Blocks in Advanced Organic Synthesis

While L-amino acids are the proteinogenic building blocks of life, their enantiomers, D-amino acids, and other unnatural amino acids are invaluable tools in advanced organic synthesis. D-amino acids are found in nature, often in the cell walls of bacteria and in some peptide antibiotics. wikipedia.org Their incorporation into synthetic peptides can confer resistance to proteolytic degradation, as enzymes are typically specific for L-amino acid residues. nih.gov This increased stability is a highly desirable trait for therapeutic peptides.

Beyond peptide synthesis, D-amino acids serve as versatile chiral synthons. rsc.org Their well-defined stereochemistry allows for the construction of complex, stereochemically rich molecules. They are utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where control of chirality is crucial for biological activity. rsc.org The use of D-amino acids can influence the three-dimensional structure of a molecule, which in turn dictates its interactions with biological targets. studysmarter.co.uk

Academic Significance of N-Methylated Amino Acids in Peptide Chemistry and Beyond

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a key modification in peptide chemistry. nih.gov This seemingly simple alteration can have profound effects on the properties of a peptide. N-methylated amino acids are found in a variety of natural products with significant biological activities. enamine.net

One of the most significant consequences of N-methylation is the enhanced resistance of the adjacent peptide bond to enzymatic cleavage, leading to a longer in vivo half-life for peptide-based drugs. peptide.com N-methylation also restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. nih.gov This can result in increased receptor affinity and selectivity. Furthermore, the introduction of N-methyl groups can improve a peptide's solubility and its ability to cross cell membranes, including the blood-brain barrier. peptide.commerckmillipore.com The synthesis of peptides containing N-methylated amino acids has become a routine strategy in the development of new therapeutic agents. enamine.net

Specific Research Context: H-N-Me-D-Glu(OtBu)-OMe.HCl as a Protected N-Methyl-D-Glutamate Derivative

This compound is a derivative of D-glutamic acid that incorporates several key features making it a valuable building block in organic synthesis. The "H" indicates a free amine (as the hydrochloride salt), "N-Me" signifies the N-methyl group, "D-Glu" specifies the D-enantiomer of glutamic acid, "(OtBu)" refers to a tert-butyl ester protecting the side-chain carboxylic acid, and "OMe" denotes a methyl ester protecting the alpha-carboxylic acid. The ".HCl" indicates that the compound is the hydrochloride salt of the free amine.

This specific combination of features makes this compound a versatile intermediate. The N-methylation provides the benefits of increased proteolytic stability and conformational constraint discussed previously. The D-configuration introduces a specific stereocenter. The two different ester protecting groups, a tert-butyl ester and a methyl ester, allow for selective deprotection. The tert-butyl ester is typically removed under acidic conditions, while the methyl ester can be cleaved under basic conditions. This orthogonality is highly advantageous in multi-step syntheses, enabling chemists to selectively unmask one carboxylic acid for further reaction while the other remains protected.

The hydrochloride salt form ensures the stability and handleability of the compound, which possesses a free secondary amine. This amine can be used in a variety of coupling reactions, such as peptide bond formation, to incorporate the N-methyl-D-glutamate unit into a larger molecule. The synthesis of such N-alkylated amino acid esters has been a subject of research, with methods like reductive alkylation being employed. chimia.ch

Physicochemical Properties of this compound

PropertyValue
CAS Number 2044710-76-9 chemicalbook.com
Molecular Formula C11H22ClNO4 nextpeptide.com
Molecular Weight 267.75 g/mol nextpeptide.com
Synonyms (R)-5-tert-Butyl 1-methyl 2-(methylamino)pentanedioate hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22ClNO4 B13147298 H-N-Me-D-Glu(OtBu)-OMe.HCl

Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

IUPAC Name

5-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)pentanedioate;hydrochloride

InChI

InChI=1S/C11H21NO4.ClH/c1-11(2,3)16-9(13)7-6-8(12-4)10(14)15-5;/h8,12H,6-7H2,1-5H3;1H/t8-;/m1./s1

InChI Key

DTMFJMOKPLKUEY-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for H N Me D Glu Otbu Ome.hcl and Analogous N Methyl D Glutamate Derivatives

Strategies for N-Methylation of D-Glutamic Acid Precursors

The introduction of a methyl group onto the nitrogen atom of D-glutamic acid can be achieved through several methods, broadly categorized as direct and indirect approaches. The choice of method often depends on the desired selectivity, scalability, and the presence of other functional groups in the starting material.

Direct N-Alkylation Approaches (e.g., Sodium Hydride-Mediated Methylation)

Direct N-methylation of amino acid derivatives can be a straightforward approach, though it often presents challenges in achieving mono-methylation and avoiding racemization. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by the introduction of a methylating agent like dimethyl sulfate (B86663). acs.orgresearchgate.net A notable advancement in this area is the use of a catalytic amount of water in conjunction with sodium hydride. The reaction of water with sodium hydride generates a highly reactive form of sodium hydroxide (B78521), which significantly accelerates the N-methylation process. acs.orgresearchgate.net This "water-assisted" method has proven to be efficient and practical for the N-methylation of various amino acid derivatives. acs.orgresearchgate.net

Key Features of Sodium Hydride-Mediated Methylation:

FeatureDescription
Reagents Sodium hydride (NaH), Dimethyl sulfate, Catalytic water
Mechanism In situ generation of highly reactive NaOH facilitates deprotonation of the amine, followed by nucleophilic attack on the methylating agent. acs.orgresearchgate.net
Advantages Can lead to faster reaction rates and is a practical method for gram-scale synthesis. researchgate.net
Challenges Potential for over-methylation (di-methylation) and requires careful control of reaction conditions to maintain stereochemical integrity. acs.org

Indirect N-Methylation Protocols (e.g., via 1,3-Oxazolidin-5-one Strategy)

Indirect methods for N-methylation often provide better control over the reaction and are particularly useful for complex molecules. The 1,3-oxazolidin-5-one strategy, pioneered by Freidinger, is a widely used and elegant approach for the synthesis of N-methyl amino acids. frontiersin.orgscispace.comgoogle.com This method involves the cyclization of an N-protected amino acid (often Fmoc-protected) with formaldehyde (B43269) to form a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.org Subsequent reductive cleavage of the oxazolidinone ring with a reducing agent, typically triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA), yields the desired N-methyl amino acid. scispace.comgoogle.com

This strategy has been successfully applied to a wide range of amino acids, including those with reactive side chains that require appropriate protecting groups. researchgate.netacs.org The oxazolidinone-based synthesis is a cornerstone for producing N-methyl amino acids for both solution and solid-phase peptide synthesis. researchgate.net

Steps in the 1,3-Oxazolidin-5-one Strategy:

StepDescriptionReagents
1. Cyclization Formation of the 5-oxazolidinone intermediate from an N-protected amino acid.Formaldehyde, p-toluenesulfonic acid
2. Reductive Cleavage Ring opening and reduction to yield the N-methylated amino acid.Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA)

Recent modifications to this method include the use of Lewis acids like AlCl3 or ZnBr2 to catalyze the reductive ring opening under milder conditions than strong acids like TFA. scispace.comresearchgate.net

Regioselective Esterification and Orthogonal Protection of Carboxyl Functionalities

The synthesis of H-N-Me-D-Glu(OtBu)-OMe.HCl necessitates the differential protection of the two carboxylic acid groups of D-glutamic acid. This requires a strategic approach to regioselective esterification and the use of orthogonal protecting groups.

Alpha-Methyl Ester Formation (OMe)

The formation of the α-methyl ester (OMe) of glutamic acid is a common transformation in the synthesis of its derivatives. A convenient method for preparing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.govresearchgate.net This method is compatible with a variety of natural, aromatic, and aliphatic amino acids and generally provides good to excellent yields under mild conditions. nih.govresearchgate.net Other approaches include the carbonylation of orthopalladated phenylglycine derivatives in the presence of methanol, which can lead to the formation of α-methyl esters of glutamic acid analogs. beilstein-journals.org

Gamma-tert-Butyl Ester Protection (OtBu)

The protection of the γ-carboxyl group of glutamic acid with a tert-butyl (tBu) ester is a crucial step in many synthetic routes, including the preparation of this compound. The tBu group is valued for its stability under a range of conditions and its selective removal under acidic conditions. iris-biotech.de The synthesis of γ-tert-butyl esters of glutamic acid can be achieved through various methods. For instance, N-protected glutamic acid can be reacted with tert-butanol (B103910) in the presence of a catalyst. The resulting γ-tert-butyl ester is a key intermediate in peptide synthesis and drug development. chemimpex.comlookchem.com

The tert-butyl ester can be selectively removed using reagents like trifluoroacetic acid (TFA). rsc.org In some cases, milder conditions using Lewis acids such as zinc bromide (ZnBr2) can be employed for the chemoselective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.net

Protecting Group Selection and Orthogonality in Multi-Functionalized Amino Acids

In the synthesis of complex amino acid derivatives like this compound, the concept of orthogonal protection is paramount. nih.govfiveable.me Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.me This allows for the sequential and selective deprotection of different functional groups within the same molecule. nih.gov

The combination of a methyl ester (OMe) at the α-position and a tert-butyl ester (OtBu) at the γ-position is a classic example of an orthogonal protection strategy for glutamic acid. The methyl ester can be saponified under basic conditions, while the tert-butyl ester is stable to base but labile to acid. cdnsciencepub.com This orthogonality is critical for subsequent synthetic manipulations, such as peptide coupling at either the α- or γ-carboxyl group.

The most widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine and is removed with a base (e.g., piperidine), while tBu-based side-chain protecting groups (like OtBu for glutamic acid) are removed with a strong acid (e.g., TFA) during the final cleavage from the resin. iris-biotech.de

Common Orthogonal Protecting Group Pairs in Amino Acid Synthesis:

Protecting Group 1Removal ConditionsProtecting Group 2Removal Conditions
FmocBase (e.g., Piperidine)tBuAcid (e.g., TFA) iris-biotech.de
BocAcid (e.g., TFA)Benzyl (Bzl)Hydrogenolysis iris-biotech.de
AllocPd(0) catalystAllylPd(0) catalyst sigmaaldrich.com
Dde/ivDdeHydrazineFmocBase (e.g., Piperidine) sigmaaldrich.com

The careful selection and strategic application of these protecting groups are essential for the successful synthesis of this compound and other intricately functionalized N-methyl-D-glutamate derivatives, enabling their use in the construction of advanced peptidomimetics and other bioactive molecules. rsc.orgnih.govresearchgate.net

Stereoselective Synthesis and Enantiomeric Control in D-Amino Acid Derivatization

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like D-amino acid derivatives. The biological activity of such compounds is often dictated by their specific enantiomeric or diastereomeric form.

Asymmetric Approaches to the D-Glutamic Acid Scaffold

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. Several methods have been developed for the asymmetric synthesis of the glutamic acid scaffold.

One notable approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218). mdpi.com These complexes act as chiral templates, guiding the stereochemical outcome of subsequent reactions. For instance, Michael-type addition reactions of these chiral complexes with α,β-unsaturated esters can yield glutamic acid derivatives with high enantiomeric excess. mdpi.comucj.org.ua The stereoselectivity of these reactions can be influenced by the structure of the chiral ligand within the nickel complex. nih.govresearchgate.net

Another powerful strategy is the silver-catalyzed asymmetric tandem conjugate addition–elimination reaction of glycine aldimino esters with Morita-Baylis-Hillman (MBH) adducts. acs.org This method, utilizing a chiral phosphine (B1218219) ligand such as (R)-DTBM-SegPhos, allows for the synthesis of a variety of chiral glutamic acid derivatives with excellent enantioselectivity (up to 99% ee). acs.org The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and stereoselectivity. acs.org

Table 1: Asymmetric Synthesis Approaches for Glutamic Acid Derivatives

Method Chiral Source Key Reaction Stereoselectivity Reference
Chiral Ni(II) Complexes Schiff base ligand Michael Addition High diastereoselectivity mdpi.comnih.govresearchgate.net
Silver-Catalyzed Tandem Reaction Chiral phosphine ligand Conjugate Addition–Elimination Up to 99% ee acs.org
Photoredox Catalysis Chiral sulfinyl imine C-radical Addition High stereoselectivity rsc.orgrsc.org

Diastereoselective Synthesis and Separation Techniques

When a molecule contains multiple stereocenters, diastereoselective synthesis becomes crucial. This approach aims to control the formation of one diastereomer over others. For glutamic acid derivatives, which have a stereocenter at the α-carbon, the introduction of a second stereocenter requires careful control.

A common strategy involves the addition of a nucleophile to a chiral precursor derived from L- or D-glutamic acid. For example, the addition of a lithium enolate to a derivative of pyroglutamic acid can proceed with high diastereoselectivity. acs.org The stereochemical outcome is often governed by the steric hindrance of the existing chiral center, directing the incoming nucleophile to a specific face of the molecule.

In cases where a mixture of diastereomers is formed, separation is necessary. Flash silica (B1680970) gel chromatography is a widely used technique for separating diastereomers with different polarities. nih.gov For analytical purposes and for the separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is the dominant method. chromatographyonline.com This can be done directly, using a chiral stationary phase (CSP), or indirectly by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column. chromatographyonline.comresearchgate.netresearchgate.net

Chemical Synthesis Pathways and Reaction Optimization for this compound

The synthesis of the target compound, this compound, involves the protection of functional groups, N-methylation, and subsequent deprotection steps. The efficiency of this process depends on the chosen synthetic strategy and the optimization of each reaction.

Convergent and Linear Synthesis Strategies for Protected Amino Acid Building Blocks

The construction of complex molecules like protected amino acid derivatives can follow either a linear or a convergent synthetic route.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of each reaction step, particularly the N-methylation.

N-methylation of amino acids can be challenging due to the potential for over-methylation and side reactions. beilstein-journals.org A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation, which is compatible with solid-phase peptide synthesis (SPPS). acs.orgbeilstein-journals.org The use of o-nitrobenzenesulfonyl (o-NBS) chloride as a protecting/activating group for the amine is a key feature of this method. acs.orgbeilstein-journals.org Optimization of this process has shown that the reaction time can be significantly reduced. acs.org

Another efficient method for N-methylation uses dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water. researchgate.net The in-situ generation of highly reactive sodium hydroxide from the reaction of water with sodium hydride leads to significantly faster reaction rates. researchgate.net

The choice of protecting groups is also critical. The tert-butyl (OtBu) group for the side-chain carboxyl and the methyl ester (OMe) for the alpha-carboxyl are common choices that offer orthogonal protection, allowing for their selective removal under different conditions. iris-biotech.de

Table 2: Key Reaction Steps and Optimization Considerations

Reaction Step Reagents/Conditions Key Optimization Parameters Potential Issues Reference
N-Methylation (Sulfonylation Route) o-NBS-Cl, DMAP; (Me)₂SO₄; 2-mercaptoethanol Reaction time, base selection Inefficient methylation of hindered amines, over-methylation acs.orgbeilstein-journals.org
N-Methylation (NaH/H₂O) Dimethyl sulfate, NaH, catalytic H₂O Amount of water, reaction temperature Handling of sodium hydride researchgate.net
Side-Chain Protection Boc₂O, isobutylene Acid catalyst, temperature Incomplete protection, side reactions researchgate.net
Purification Chromatography (Silica gel, HPLC) Solvent system, stationary phase Co-elution of impurities, product loss nih.govchromatographyonline.com

Sophisticated Analytical Methodologies for Research on H N Me D Glu Otbu Ome.hcl

High-Resolution Chromatographic Techniques for Purity Profiling and Separation

Chromatographic techniques are paramount for the separation and analysis of H-N-Me-D-Glu(OtBu)-OMe.HCl from potential impurities, starting materials, and byproducts. The choice of technique and method is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and chiral nature.

Advanced High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for various separation modes, each tailored to specific analytical challenges.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. For N-methylated glutamate derivatives, RP-HPLC provides excellent resolution for purity assessment. The presence of the tert-butyl (OtBu) and methyl (OMe) ester groups in this compound increases its hydrophobicity compared to its un-protected counterparts, leading to stronger retention on a nonpolar stationary phase.

A typical RP-HPLC method for the purity profiling of this compound would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. Detection is commonly achieved using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the amide and ester chromophores absorb.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of conditions for the RP-HPLC analysis of this compound.

Research on similar protected amino acids has demonstrated the utility of RP-HPLC in monitoring reaction progress and characterizing final products. The retention time of the main peak, along with the area percentages of any impurity peaks, provides a quantitative measure of the compound's purity.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often stereospecific. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This can be achieved through two main approaches: direct and indirect separation.

The direct method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amino acid derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The indirect method involves derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. For N-methylated amino acids, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs have been successfully employed. nih.gov The resulting diastereomers often exhibit different hydrophobicities, allowing for their separation by RP-HPLC. nih.gov

Table 2: Example Chiral HPLC Method (Indirect Approach) for this compound

ParameterCondition
Derivatizing Agent Marfey's Reagent (FDAA)
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium Acetate, pH 4.1
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 40 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 340 nm

This table outlines a plausible indirect chiral HPLC method for determining the enantiomeric excess of this compound following derivatization.

The successful separation of the diastereomers allows for the accurate quantification of the D- and L-enantiomers, and thus the determination of the enantiomeric excess of the target compound.

Gas Chromatography (GC) with Specialized Derivatization for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Amino acid derivatives, including this compound, are generally non-volatile due to their polar nature. Therefore, a crucial step before GC analysis is derivatization to increase their volatility.

Common derivatization strategies for amino acids include esterification of the carboxyl groups and acylation or silylation of the amino and hydroxyl groups. For this compound, the carboxyl groups are already protected. The secondary amine, however, requires derivatization. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common approach. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and amenable to GC analysis. sigmaaldrich.com

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is employed to elute the derivatized analytes. Mass spectrometry (MS) is the preferred detection method (GC-MS) as it provides both quantitative data and structural information, aiding in the identification of the target compound and any impurities.

Table 3: Representative GC-MS Conditions for Derivatized this compound

ParameterCondition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550

This table provides a hypothetical but scientifically grounded set of parameters for the GC-MS analysis of silylated this compound.

Electrophoretic Separation Sciences

Capillary electrophoresis (CE) offers an alternative and often complementary approach to chromatographic techniques for the analysis of charged species like amino acid derivatives.

Capillary Electrophoresis (CE) in Amino Acid Derivative Analysis

CE separates analytes based on their charge-to-size ratio in an electric field. For a compound like this compound, which is protonated at low pH, capillary zone electrophoresis (CZE) is a suitable mode. The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE) at a specific pH.

To enhance detection sensitivity, derivatization with a fluorogenic tag is often employed, followed by laser-induced fluorescence (LIF) detection. Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dansyl chloride can be used to label the secondary amine. Alternatively, for UV detection, derivatization may not be necessary if the compound's intrinsic absorbance is sufficient.

Table 4: Illustrative Capillary Electrophoresis Method for this compound

ParameterCondition
Capillary Fused silica (B1680970), 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

This table presents a plausible set of conditions for the CE analysis of this compound.

CE can provide very high separation efficiencies and rapid analysis times, making it a valuable tool for the purity assessment of this compound, especially for resolving closely related impurities.

Spectroscopic and Spectrometric Characterization for Structural Confirmation

The definitive confirmation of the structure of this compound relies on the synergistic use of NMR and MS. While MS provides precise molecular weight and fragmentation data, NMR offers a detailed map of the proton and carbon framework of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification. Although a full, experimentally verified spectrum for this specific compound is not publicly available, a detailed prediction of the expected chemical shifts can be made based on the analysis of its constituent parts and data from closely related analogs such as glutamic acid derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The N-methyl group would likely appear as a singlet, while the protons of the glutamate backbone would present as multiplets due to spin-spin coupling. The methyl ester and the tert-butyl ester groups would also yield characteristic singlet signals.

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃ ~2.7 s 3H
H-α ~4.0 t 1H
H-β ~2.2-2.4 m 2H
H-γ ~2.5-2.7 t 2H
O-CH₃ ~3.8 s 3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbons of the two ester groups are expected to appear significantly downfield.

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₃ ~35
C-α ~60
C-β ~28
C-γ ~32
C-δ (C=O, OtBu) ~172
C=O (OMe) ~170
O-CH₃ ~53
C (CH₃)₃ ~82

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Conformational Analysis: N-methylation of amino acids is known to have a significant impact on the conformational preferences of the peptide backbone. The absence of the amide proton removes a key hydrogen bond donor, which can disrupt secondary structures like helices and sheets. Furthermore, the steric bulk of the N-methyl group can favor a cis amide bond conformation over the more common trans conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space interactions between protons, providing insights into the preferred three-dimensional structure of this compound in solution. Such studies are crucial for understanding how the molecule might interact with biological targets.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₁₀H₁₉NO₄ for the free base). Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Molecular Identification: The expected exact mass of the protonated free base of H-N-Me-D-Glu(OtBu)-OMe is approximately 218.1392 g/mol . The hydrochloride salt will have a molecular weight of approximately 253.59 g/mol .

Fragmentation Studies: Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to yield a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, further confirming the structure. The fragmentation of N-methyl amino acid esters often involves characteristic losses. nih.gov

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion

m/z of Fragment Ion Proposed Loss from Parent Ion [M+H]⁺ Proposed Fragment Structure/Identity
[M+H - 56]⁺ Loss of isobutylene (C₄H₈) Loss from the tert-butyl ester group
[M+H - 45]⁺ Loss of COOH from the side chain Fragmentation of the glutamate side chain

Note: The specific m/z values will depend on the exact mass of the parent ion. The fragmentation pattern can be influenced by the collision energy used in the experiment.

The analysis of these fragments allows for the unambiguous identification of the different structural components of this compound, from the N-methyl group to the ester protecting groups and the glutamic acid core.

Applications and Utility of H N Me D Glu Otbu Ome.hcl As a Chiral Building Block in Academic Research

Role as a Key Intermediate in Peptide and Peptidomimetic Synthesis

The strategic placement of protecting groups and the presence of the N-methyl group make H-N-Me-D-Glu(OtBu)-OMe.HCl a versatile reagent for constructing peptide chains with tailored properties. Its utility spans both solid-phase and solution-phase methodologies, offering chemists precise control over the final peptide architecture.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient, stepwise assembly of peptide chains on a solid support. The incorporation of N-methylated amino acids like the one derived from this compound is a well-established strategy to enhance the pharmacokinetic properties of synthetic peptides. merckmillipore.comnih.gov The N-methyl group confers resistance to enzymatic degradation by proteases, a critical advantage for developing therapeutic peptides. merckmillipore.commdpi.com

However, the integration of N-methylated residues presents a synthetic challenge due to steric hindrance. The bulky N-methyl group can slow down the coupling reaction between the activated carboxyl group of the incoming amino acid and the secondary amine of the N-methylated residue on the resin. scielo.org.mx To overcome this, specialized and highly efficient coupling reagents are often employed. For instance, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are effective for promoting amide bond formation with these sterically demanding residues. merckmillipore.com Researchers must minimize pre-activation times with such reagents to avoid potential racemization. merckmillipore.com The use of pseudoproline dipeptides is another strategy employed in SPPS to minimize aggregation and improve coupling efficiency during the synthesis of complex peptides. google.com

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis or the preparation of specific peptide fragments. In this approach, N-methylated amino acids are typically prepared in advance as protected building blocks. researchgate.net this compound is an example of such a building block, ready for coupling after deprotection of its hydrochloride salt.

Similar to SPPS, solution-phase couplings involving N-methylated amino acids can be sluggish. Studies have shown that using standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) can result in low yields and long reaction times (over 48 hours). scielo.org.mx The use of more potent activators, such as HATU, has been demonstrated to significantly improve reaction efficiency and yield in the synthesis of peptides containing N-methylated residues. scielo.org.mxgoogle.com This approach allows for the assembly of peptide fragments that can later be joined to form the final, larger peptide. google.com

Table 1: Integration of N-Methylated Amino Acids in Peptide Synthesis Protocols

Synthesis ProtocolKey Features for N-Methylated ResiduesCommon Coupling ReagentsPrimary AdvantageReference
Solid-Phase Peptide Synthesis (SPPS)Stepwise addition to a resin support; steric hindrance is a key challenge.HATU/DIPEAEnhanced proteolytic stability of the final peptide. merckmillipore.comscielo.org.mx
Solution-Phase Peptide SynthesisCoupling of pre-synthesized, protected fragments in solution.HATU, EDC.HClScalability and synthesis of complex fragments. google.comresearchgate.net

Conventional peptide synthesis proceeds in the C-to-N direction. However, there is growing interest in alternative N-to-C (amine to carboxylate) assembly strategies, which may offer a more efficient and sustainable approach by reducing the reliance on certain protecting groups. chemrxiv.orgresearchgate.net These methods often rely on the activation of peptide thioesters or the use of specific coupling protocols that minimize the risk of racemization. researchgate.net

Building blocks like this compound are structurally suited for this "inverse" synthesis direction. The method often utilizes amino acid tert-butyl esters, and the availability of a variety of these derivatives is crucial for the approach. google.com In an N-to-C synthesis, a residue like N-Me-D-Glu(OtBu)-OMe could be coupled at its free N-methylamino terminus to a growing peptide chain that has an activated C-terminal group.

Exploration in the Design of Conformationally Constrained Molecules

The incorporation of N-methylated amino acids is a powerful tool for peptide and drug design, not only for improving stability but also for precisely controlling the three-dimensional shape of a molecule. The conformational rigidity imposed by N-methylation is particularly useful in designing molecules that bind to specific biological targets with high affinity and selectivity.

The most significant conformational effect of N-methylation is the removal of the hydrogen atom from the amide nitrogen. mdpi.com This single modification eliminates the ability of that specific amide bond to act as a hydrogen bond donor, which has profound consequences for the peptide's secondary structure. Inter- and intra-molecular hydrogen bonds are critical for stabilizing structures like α-helices and β-sheets. By disrupting these networks, N-methylation can destabilize or locally alter these canonical structures. mdpi.com

Table 2: Conformational Effects of N-Methylation in Peptides

Structural ParameterEffect of N-MethylationConsequenceReference
Amide Hydrogen Bond DonorEliminatedDisruption of secondary structures (α-helices, β-sheets). mdpi.com
Backbone FlexibilityReducedIncreased conformational rigidity. google.com
Amide Bond IsomerizationPromotes cis-amide bond formation; lowers cis/trans energy barrier.Induces specific turn structures and alters peptide folding. merckmillipore.comrsc.org
LipophilicityIncreasedCan improve properties like oral bioavailability and aqueous solubility. rsc.org

Macrocyclic peptides are of great interest in drug discovery because their cyclic nature provides conformational constraint and improved metabolic stability compared to linear counterparts. However, achieving good membrane permeability with these molecules can be challenging due to the presence of multiple polar amide groups. escholarship.org

N-methylation is a key strategy in the design of permeable and potent macrocyclic peptides. By reducing the number of hydrogen bond donors, N-methylation lowers the energetic penalty required for the peptide to move from an aqueous environment into the lipid environment of a cell membrane. escholarship.orgchemrxiv.org The conformational control exerted by an N-methylated residue like N-Me-D-Glu is critical. It helps to pre-organize the macrocycle into a conformation that shields its polar groups and presents a more hydrophobic exterior, facilitating passive diffusion across membranes. mdpi.comchemrxiv.org The incorporation of D-amino acids and N-methylated amino acids is a common tactic to optimize the therapeutic properties and stability of cyclic peptides. mdpi.com

Computational and Theoretical Investigations Relevant to N Methyl D Glutamic Acid Derivatives

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical (QM) calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energies of molecules. nih.govnih.gov These calculations can predict a wide range of properties, including molecular geometries, reaction energies, and various spectroscopic parameters. nih.govacs.org

Density Functional Theory (DFT) is a widely used QM method in medicinal chemistry and drug design for studying the electronic properties of molecules. researchgate.net Studies on N-methylated amino acid analogues provide a framework for understanding the electronic characteristics of H-N-Me-D-Glu(OtBu)-OMe.HCl.

N-methylation of the peptide backbone introduces significant changes to the electronic properties of amino acid derivatives. rsc.org DFT calculations have shown that this modification generally leads to a higher energy of the Highest Occupied Molecular Orbital (HOMO) and a decrease in the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap. rsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity. Furthermore, Natural Bond Orbital (NBO) analysis reveals that the natural atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group become more positive or less negative after N-methylation. rsc.org These electronic alterations can influence the molecule's reactivity, solubility, and interaction with other molecules. rsc.org

Table 1: Predicted Effects of N-Methylation on Electronic Properties of Amino Acid Derivatives

PropertyChange upon N-MethylationImplication for this compound
HOMO Energy Increases (becomes less negative)Higher reactivity
HOMO-LUMO Gap DecreasesIncreased chemical reactivity
Dipole Moment IncreasesPotentially increased polarity and solubility
Polarizability IncreasesEnhanced intermolecular interactions
Atomic Charges (Amide Group) Become more positive/less negativeAltered electrostatic interaction potential

This table is generated based on general findings for N-methylated amino acid derivatives and represents expected trends for this compound. rsc.org

DFT calculations are used to compute the activation energy (EA) for the cis/trans isomerization of the amide bond. For N-methylated amino acid derivatives, the calculated activation energy for this transition is consistently lower than that for their non-methylated counterparts. rsc.org This lower energy barrier facilitates the interconversion between the two isomers, contributing to the conformational flexibility of N-methylated peptides. This property is critical when considering the incorporation of this compound into larger peptide structures, as it can induce specific folds or turns. rsc.org

Molecular Modeling and Dynamics Simulations

While QM methods provide detailed electronic information, molecular modeling and dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time. researchgate.net

N-methylation introduces steric constraints that limit the available conformational space for the peptide backbone. nih.gov MD simulations are a powerful tool for investigating the conformational ensembles of N-methylated peptides. rsc.org However, the increased complexity and the presence of multiple low-energy conformations, including cis/trans amide bond isomers, make accurate modeling challenging. rsc.orgrsc.org

Advanced techniques such as enhanced sampling MD simulations are often required to overcome the large energy barriers between different conformations and to adequately sample the entire conformational landscape. rsc.org These simulations reveal that N-methylation can stabilize specific secondary structures, such as β-turns or helical structures, even in the absence of traditional hydrogen bonds. researchgate.netnih.gov For a derivative like this compound, this implies that its incorporation into a peptide can pre-organize the backbone into a specific conformation, which is a key strategy in rational drug design. rsc.org

The conformational effects of N-methylation are particularly important in the context of ligand-receptor interactions. By restricting the peptide's flexibility and stabilizing a bioactive conformation, N-methylation can enhance binding affinity and selectivity for a biological target. nih.govresearchgate.net

Computational modeling, including molecular docking and MD simulations, is used to predict how peptides containing N-methylated residues, such as N-Me-D-Glu, interact with receptor binding sites. nih.gov The N-methyl group can influence binding by making favorable van der Waals contacts, displacing water molecules from the binding site, or orienting the peptide backbone for optimal interaction with the receptor. nih.gov For example, conformational studies of N-methylated peptides have been used to design inhibitors for targets like the Aβ peptide, which is implicated in Alzheimer's disease. researchgate.net These modeling approaches are vital for the virtual design of novel therapeutic peptides based on derivatives like this compound.

Cheminformatics and Virtual Screening Applications for Derivative Design

Cheminformatics and virtual screening provide a high-throughput computational approach to designing new molecules with desired properties. Based on the structure of a lead compound like glutamic acid, large virtual libraries of derivatives can be created and screened for potential biological activity, improved pharmacokinetic properties, or other desirable characteristics. nih.govmdpi.com

In the context of this compound, cheminformatics tools can be used to design a library of related N-methylated glutamic acid derivatives. These virtual compounds can then be subjected to computational filters and predictive models to assess properties like drug-likeness, potential toxicity, and predicted bioactivity against various targets. nih.gov For instance, studies have used such approaches to design and screen libraries of glutamic acid derivatives to identify compounds with potential anti-cancer properties. nih.govmdpi.com This strategy accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.

Future Research Trajectories and Methodological Innovations

Development of Greener and More Efficient Synthetic Pathways for N-Methylated D-Amino Acids

The chemical synthesis of N-methylated amino acids has traditionally relied on methods that can involve toxic reagents, harsh reaction conditions, and challenges related to over-methylation and maintaining enantiopurity. mdpi.com Consequently, a major thrust of future research is the development of more sustainable and efficient synthetic routes.

Current research is shifting towards biocatalytic and fermentative processes as greener alternatives to conventional chemical synthesis. mdpi.comnih.gov Metabolic engineering strategies are being established to produce N-methylated amino acids directly from simple feedstocks like sugars. For instance, engineered strains of bacteria such as Corynebacterium glutamicum and Pseudomonas putida are being developed as whole-cell biocatalysts. nih.gov These approaches leverage enzymes like N-methyl-l-amino acid dehydrogenases and imine reductases for the reductive alkylamination of 2-oxoacids. mdpi.comnih.gov This biological route offers high stereoselectivity, avoids hazardous chemicals, and can reduce by-product formation. nih.gov

Another promising avenue is the refinement of on-resin N-methylation techniques for solid-phase peptide synthesis (SPPS). Recent studies have focused on optimizing existing three-step procedures (sulfonylation, methylation, and desulfonylation) to significantly reduce reaction times from hours to under an hour, while maintaining high yields and purity. acs.org Such improvements not only accelerate the synthesis process but also contribute to greener chemistry by potentially reducing solvent and energy consumption. sustainabledrugdiscovery.eu

Future efforts will likely focus on expanding the enzymatic toolbox for N-methylation and applying metabolic engineering to produce a wider array of N-methylated D-amino acids, including derivatives of D-glutamic acid, making compounds like H-N-Me-D-Glu(OtBu)-OMe.HCl more accessible and sustainably produced.

Table 1: Comparison of Synthetic Strategies for N-Methylated Amino Acids

Method Advantages Challenges/Limitations References
Traditional Chemical Synthesis Versatile for various amino acids. Often uses toxic reagents, risk of over-methylation, potential for racemization. mdpi.commonash.edu
On-Resin Methylation (SPPS) Compatible with peptide synthesis, allows for site-selective modification. Can be time-consuming, may require optimization for difficult sequences. acs.orgnih.gov

| Biocatalysis/Fermentation | High enantiopurity, uses renewable feedstocks, environmentally friendly ("greener"). | Strain development can be complex, currently limited to specific amino acids. | mdpi.comnih.gov |

Integration with Automated Synthesis and High-Throughput Methodologies

The increasing demand for peptides containing modified amino acids for drug discovery and biological screening necessitates the integration of their synthesis with automated and high-throughput platforms. researchgate.net Automated parallel synthesizers are now capable of producing hundreds of peptides simultaneously, but the incorporation of structurally complex building blocks like this compound presents unique challenges. researchgate.netspringernature.com

The N-methyl group introduces steric hindrance, which can make the subsequent coupling step difficult and slow. springernature.com Future research is focused on developing more effective coupling reagents and protocols specifically for N-methylated residues, often enhanced by techniques like microwave-assisted synthesis to improve reaction rates and yields. springernature.com

Advances in Chiral Discrimination and Purity Assessment Techniques for Complex Derivatives

Ensuring the chiral purity of amino acid derivatives is paramount, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent residues. For complex molecules like this compound, which contain a D-configured chiral center, robust analytical methods are essential to detect and quantify any potential L-enantiomer impurity.

Future advancements in this area are moving beyond traditional chiral chromatography. Ion mobility-mass spectrometry (IMS-MS) is emerging as a powerful technique for chiral analysis. nih.gov By using chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), enantiomers can be converted into diastereomers that are separable by IMS, allowing for the simultaneous analysis of multiple chiral amino acids in a single run. nih.gov This method offers high sensitivity and selectivity, making it suitable for complex biological samples. nih.gov

Table 2: Modern Analytical Techniques for Purity and Chiral Analysis

Technique Application Key Advantages References
Chiral HPLC/CE Enantiomeric purity assessment. Established and reliable for separating enantiomers. nih.govresearchgate.net
Ion Mobility-Mass Spectrometry (IMS-MS) Chiral discrimination of multiple amino acids. High sensitivity, speed, and ability to analyze complex mixtures. nih.gov
LC-IDMS/MS Quantification of related-structure impurities. High accuracy and metrological traceability. nih.gov

| X-ray Photoelectron Spectroscopy (XPS) | Characterization of functional groups and impurities. | Provides detailed information on chemical states and elemental composition. | whiterose.ac.uk |

Role in Expanding the Chemical Space of Bioactive Molecules for Academic Inquiry

The incorporation of non-proteinogenic amino acids like N-methylated D-amino acids is a powerful strategy for expanding the chemical space available for designing bioactive molecules. nih.govrsc.org These modifications introduce unique structural and functional properties that are not accessible with the 20 canonical amino acids.

N-methylation of the peptide backbone restricts conformational flexibility and can be used to stabilize specific secondary structures, such as β-turns. merckmillipore.compeptide.com This conformational control can lead to enhanced binding affinity and selectivity for biological targets. peptide.compeptide.com Simultaneously, the use of a D-amino acid and N-methylation dramatically increases the peptide's resistance to proteolytic degradation by enzymes, which typically recognize L-amino acids. merckmillipore.compeptide.commdpi.com This enhanced stability is a critical factor in improving the in-vivo half-life of peptide-based drug candidates. mdpi.com

By combining these modifications, researchers can systematically probe structure-activity relationships and modulate the pharmacokinetic properties of peptides. peptide.commdpi.com The availability of building blocks like this compound allows for the creation of novel peptidomimetics with improved drug-like properties, such as increased membrane permeability and oral bioavailability. peptide.compeptide.com This expansion of chemical diversity provides academic researchers with invaluable tools to explore complex biological systems and develop new therapeutic leads. nih.govrsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Basic: What synthetic methodologies are recommended for preparing H-N-Me-D-Glu(OtBu)-OMe·HCl?

Answer:
The synthesis involves sequential protection of glutamic acid derivatives. Key steps include:

  • N-methylation : Introduce the N-Me group via reductive alkylation using formaldehyde and sodium cyanoborohydride under controlled pH (6–7) .
  • Esterification : Protect the α-carboxylic acid with a methyl ester (OMe) via acid-catalyzed methanol reaction.
  • tert-Butyl protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF/DMF to protect the γ-carboxylic acid as OtBu .
  • HCl salt formation : Precipitate the final product by treating with HCl in diethyl ether.
    Purification: Recrystallization from ethanol/ether mixtures or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (210–220 nm). A single peak at >98% purity (retention time: ~12 min, acetonitrile/water gradient) confirms purity .
  • Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 211.5 (calculated for C₇H₁₃NO₄·HCl) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:
    • N-Me protons at δ ~2.7 ppm (singlet).
    • OtBu protons at δ ~1.4 ppm .
    • D-configuration confirmed via optical rotation ([α]₂₀ᴰ = +8.5° in methanol) .

Basic: What are optimal storage conditions to prevent degradation?

Answer:

  • Store at -20°C in a desiccator to avoid hydrolysis of ester groups.
  • Use amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Solubility: Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers unless used immediately .

Advanced: How to mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

Answer:
Racemization risks arise during activation of the N-Me-D-Glu residue. Mitigation strategies:

  • Low-temperature coupling : Perform reactions at 0–4°C using HATU/DIPEA in DMF .
  • Minimize activation time : Use pre-activated hydroxybenzotriazole (HOBt) esters.
  • Monitor enantiopurity : Compare CD spectra or chiral HPLC (Chiralpak IA column, hexane/isopropanol) with L-enantiomer standards .

Advanced: Can DFT calculations predict NMR chemical shifts or reaction pathways for this compound?

Answer:
Yes. For example:

  • NMR shifts : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set. Paramagnetic shifts (if applicable) are modeled via spin-orbit coupling corrections .
  • Reactivity : Simulate tert-butyl deprotection pathways (e.g., TFA-mediated cleavage) using transition-state theory (IRC calculations) .
    Validation: Compare computed ¹H shifts (e.g., OtBu protons) with experimental data (R² > 0.95) .

Advanced: How does the tert-butyl group influence crystallization behavior in X-ray studies?

Answer:
The OtBu group:

  • Enhances hydrophobicity , promoting crystal lattice formation in apolar solvents (e.g., hexane/ethyl acetate).
  • Steric effects : Distorts bond angles (e.g., C-O-C in OtBu) by ~5–7°, requiring SHELXL refinement with anisotropic displacement parameters .
  • Ionic radii considerations : The bulky OtBu increases interatomic distances (e.g., Cγ–O bond to 1.44 Å vs. 1.36 Å in unmodified Glu), as per Shannon’s revised radii for sterically hindered systems .

Advanced: How to assign stereochemistry in complex peptides incorporating this residue using advanced NMR?

Answer:

  • NOESY : Detect spatial proximity between N-Me protons and adjacent residues (e.g., cross-peaks with aromatic protons in Phe/Tyr).
  • J-based coupling : Use ¹³C-¹H HSQC to identify D-configuration via characteristic ³J couplings (e.g., 3.5 Hz for D-Glu vs. 8.0 Hz for L-Glu) .
  • DFT-assisted analysis : Compare experimental NOE patterns with simulated structures (e.g., using MacroModel) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Answer:

  • Kinetic resolution : Use immobilized lipases (e.g., CAL-B) to selectively hydrolyze L-enantiomer contaminants .
  • Process monitoring : Implement inline FTIR to track ee (amide I band shifts) during crystallization.
  • Byproduct analysis : LC-MS/MS identifies hydrolyzed products (e.g., free Glu derivatives) for process optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.